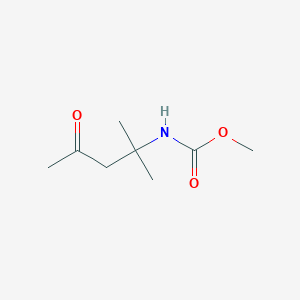
Methyl (2-methyl-4-oxopentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-methyl-4-oxopentan-2-yl)carbamate is a chemical compound with a unique structure that includes a carbamate group attached to a methylated ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2-methyl-4-oxopentan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of a methyl ketone with an isocyanate under mild conditions. Another method includes the use of carbamoylation reactions, where an amine reacts with a carbonyl compound in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale carbamoylation processes. These processes often use environmentally friendly reagents and catalysts to ensure high yields and purity. For example, the use of dimethyl carbonate as a carbonyl source in the presence of solid catalysts has been shown to be effective .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-methyl-4-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Methyl (2-methyl-4-oxopentan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of methyl (2-methyl-4-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- tert-Butyl carbamate
Uniqueness
Methyl (2-methyl-4-oxopentan-2-yl)carbamate is unique due to its specific structure, which includes a methylated ketone and a carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
65330-08-7 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
methyl N-(2-methyl-4-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-6(10)5-8(2,3)9-7(11)12-4/h5H2,1-4H3,(H,9,11) |
Clave InChI |
YDOZVMOCSOUIFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(C)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


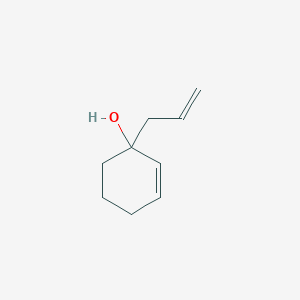
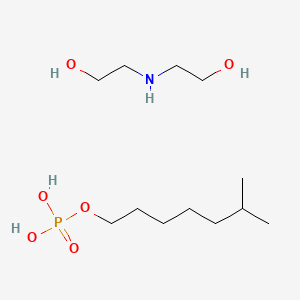
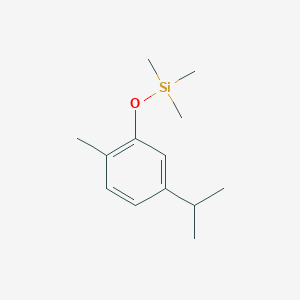
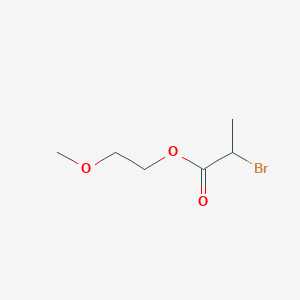
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
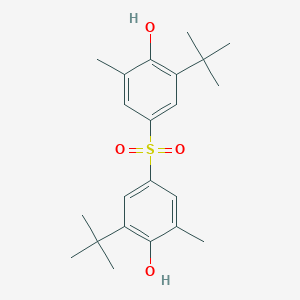
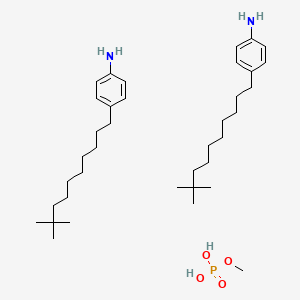


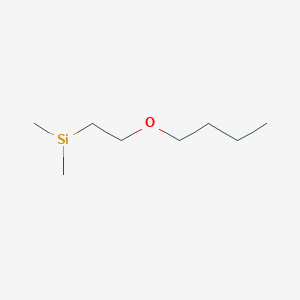
![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)
![2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}](/img/structure/B14479857.png)
